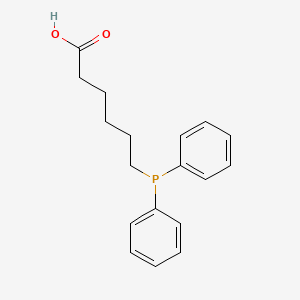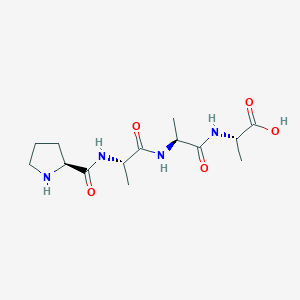
6-(Diphenylphosphanyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diphenylphosphino)hexanoic acid is an organophosphorus compound with the molecular formula C18H21O2P. It is a derivative of hexanoic acid, where a diphenylphosphino group is attached to the sixth carbon atom. This compound is primarily used as a ligand in coordination chemistry and catalysis, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Diphenylphosphino)hexanoic acid typically involves the reaction of hexanoic acid with diphenylphosphine. One common method includes the use of a Grignard reagent, where diphenylphosphine is reacted with a hexanoic acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 6-(Diphenylphosphino)hexanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Diphenylphosphino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the formation of coordination complexes
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: The compound can react with various electrophiles in the presence of a base
Major Products Formed:
Phosphine Oxides: Formed through oxidation reactions.
Phosphines: Resulting from reduction reactions.
Coordination Complexes: Formed through substitution reactions with metal ions
Applications De Recherche Scientifique
6-(Diphenylphosphino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 6-(Diphenylphosphino)hexanoic acid primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic processes. The diphenylphosphino group acts as an electron donor, facilitating the formation of these complexes and enhancing their reactivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacks the hexanoic acid moiety.
6-Azidohexanoic Acid: Another derivative of hexanoic acid, but with an azido group instead of a diphenylphosphino group.
Uniqueness: 6-(Diphenylphosphino)hexanoic acid is unique due to its combination of a phosphine ligand with a hexanoic acid backbone, providing both reactivity and stability. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with a variety of metal ions .
Propriétés
Numéro CAS |
59847-19-7 |
|---|---|
Formule moléculaire |
C18H21O2P |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
6-diphenylphosphanylhexanoic acid |
InChI |
InChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |
Clé InChI |
DCNCQTXEEAAZBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)


![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)


